N-Methyltetradecylamine

Descripción general

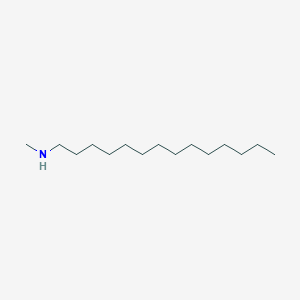

Descripción

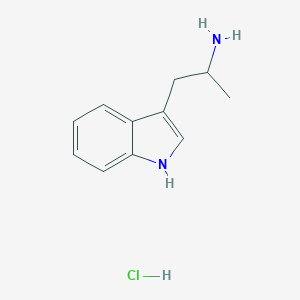

N-Methyltetradecylamine is a long-chain alkylamine that has been identified as a contaminant in various consumer products. It is a member of the N-nitroso-N-methylalkylamine family, compounds known to cause urinary bladder tumors in experimental animals . This compound, along with its analogs, has been detected in hair-care products, household dishwashing liquids, and surface cleaners . The presence of N-Methyltetradecylamine in these products is often associated with the use of certain surfactants, such as N,N-dimethyldodecylamine-N-oxide, which can degrade to form nitrosamines .

Synthesis Analysis

The synthesis of N-Methyltetradecylamine and related compounds is not directly detailed in the provided papers. However, a general method for the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles is described . This method could potentially be applied to the synthesis of N-Methyltetradecylamine by using the appropriate alkyl chain length in the starting materials. The process involves the use of inexpensive and accessible nitroarenes or amines and aqueous formaldehyde or aldehydes in the presence of formic acid .

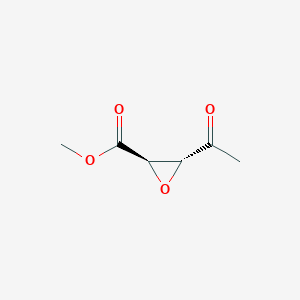

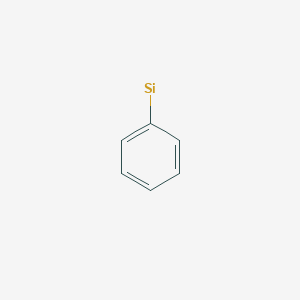

Molecular Structure Analysis

While the molecular structure of N-Methyltetradecylamine is not specifically discussed, the structure of a related compound, N-methyldisilylamine, has been determined by electron diffraction . This compound features a planar arrangement of heavy atoms and specific bond lengths that could provide insight into the structural characteristics of N-Methyltetradecylamine .

Chemical Reactions Analysis

The papers provided do not offer detailed information on the chemical reactions specific to N-Methyltetradecylamine. However, the detection of N-Methyltetradecylamine and its analogs in various products suggests that these compounds can form under certain conditions, such as the degradation of amine oxides in the presence of nitrosating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyltetradecylamine are not directly reported in the provided papers. However, the detection methods used for these compounds, such as gas chromatography with a Thermal Energy Analyzer, indicate that they are volatile enough to be analyzed in this manner . The presence of N-Methyltetradecylamine in commercial products also implies that it is stable under normal storage conditions .

Relevant Case Studies

Several case studies have been reported where N-Methyltetradecylamine was detected in consumer products. For instance, significant levels of N-Methyltetradecylamine were found in hair-care products, with concentrations ranging from 8 to 254 ppb . Another study found N-Methyltetradecylamine in household dishwashing liquids and surface cleaners, with levels ranging from 46 to 151 ppb . These findings highlight the potential for human exposure to N-Methyltetradecylamine through everyday products.

Aplicaciones Científicas De Investigación

Expedient Synthesis of N-Methyl- and N-Alkylamines

A study discusses the use of reusable cobalt oxide nanoparticles for the expedient synthesis of N-Methyl- and N-alkylamines, highlighting their importance in life sciences and industrial production. This process represents a cost-effective and convenient method for synthesizing these chemicals, which are crucial in regulating the activities of life-science molecules (T. Senthamarai et al., 2018).

Anti-inflammatory Effects

Another study focused on N-Methylcytisine (a structurally related compound) and its anti-inflammatory effects in a mouse model of colitis. It was found to significantly reduce inflammation, suggesting potential therapeutic value for treating colitis. This indicates that compounds structurally related to N-Methyltetradecylamine could have biomedical applications in inflammation control (Yan Jiao et al., 2018).

Proteomic Changes in Response to Treatment

Research into the effects of ketamine, another N-methylated compound, on proteomic changes in rats has shown alterations in immune markers and protein expression related to psychiatric disorders. This suggests that N-methylated compounds could play a role in modulating biological pathways relevant to mental health and neurological conditions (Hendrik Wesseling et al., 2015).

Synthesis of Heterocycles

A method involving N-Methyl-O-tosylhydroxylamine for the direct α-oxytosylation of carbonyl compounds to synthesize heterocycles demonstrates the chemical's utility in organic synthesis. This highlights its role in facilitating complex chemical reactions at room temperature, simplifying the production of heterocyclic products (Oliver R. S. John et al., 2007).

Epigenetic Modifications

Research on DNA and RNA methylation in circulating tumor cells (CTCs) by mass spectrometry has provided insights into the roles of DNA and RNA modifications in cancer. This research area might benefit from understanding the interactions and potential roles of N-Methyltetradecylamine-related compounds in epigenetic regulation (Wei Huang et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-methyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWERMLCFPMTLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183592 | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltetradecylamine | |

CAS RN |

29369-63-9 | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29369-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029369639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-TETRADECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL2A1TKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)